N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a pyrrolo[2,3-b]pyridine core linked via a propyl chain to an acetamide group substituted with a 2-methoxyphenoxy moiety.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-7-2-3-8-17(16)25-14-18(23)20-11-5-12-22-13-9-15-6-4-10-21-19(15)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCHVPUQXVSDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play an essential role in various types of tumors.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in cell proliferation and an increase in apoptosis.
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. This compound inhibits this process, thereby affecting these pathways.
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial for its bioavailability.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine moiety and a phenoxypropanamide group. These structural components contribute to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 250.30 g/mol
- IUPAC Name : this compound
The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound exhibits multiple biological activities, which can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Research indicates that pyrrolopyridine derivatives, including this compound, can act as kinase inhibitors. Kinases are crucial in various signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer treatment and other diseases .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures have shown neuroprotective properties. This activity may be linked to the modulation of neurotransmitter systems or the reduction of oxidative stress .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrrolopyridine compounds. Here are key findings:
- Anticancer Activity :
- CNS Activity :
-
Inhibition of Enzymatic Activity :
- Some derivatives were found to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating mood disorders .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its combination of a pyrrolo[2,3-b]pyridine core, a propyl linker, and a 2-methoxyphenoxy-acetamide group. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Structural and Pharmacological Comparisons
Core Heterocycle Variations
- Pyrrolo[2,3-b]pyridine vs. Imidazo[4,5-c]pyridine (PF-232798): The target compound’s pyrrolo[2,3-b]pyridine core lacks the fused imidazole ring present in PF-232796.
- Pyrrolo[2,3-b]pyridine vs. The target compound’s pyrrolo[2,3-b]pyridine, with a single nitrogen in the fused ring, may prioritize hydrophobic interactions .
Substituent Effects
- Methoxyphenoxy Group: The 2-methoxyphenoxy substituent in the target compound is distinct from the 3-fluorophenyl group in PF-232797. Methoxy groups typically enhance solubility and metabolic stability compared to halogens, which may improve pharmacokinetics .
- Propyl Linker vs. Rigid Bicyclic Systems:
The propyl chain in the target compound provides conformational flexibility, contrasting with PF-232798’s rigid 8-azabicyclo[3.2.1]octane. Flexibility may allow adaptation to diverse binding sites but could reduce target specificity .
Pharmacological Potential
- While PF-232798 advanced to Phase II trials for HIV, the target compound’s lack of a charged or polar group (e.g., sulfonamido in Compound 194) may limit its utility for targets requiring ionic interactions, such as viral entry inhibitors. However, its methoxyphenoxy group could favor CNS penetration, a trait absent in many analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
